2-Nitro-3,4,5-trifluorobenzoyl chloride
Description
Significance of Polyfluorinated Aromatic Systems in Chemical Synthesis
Polyfluorinated aromatic systems are organic compounds containing a benzene (B151609) ring substituted with multiple fluorine atoms. The incorporation of fluorine into aromatic rings imparts unique chemical and physical properties to the molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances the thermal and metabolic stability of the compounds. wikipedia.org This increased stability is highly desirable in the development of pharmaceuticals and agrochemicals, as it can lead to longer-lasting effects. nih.gov
Furthermore, the high electronegativity of fluorine atoms significantly alters the electronic environment of the aromatic ring. This modification can influence the molecule's reactivity, acidity, and lipophilicity. nih.gov In materials science, polyfluorinated aromatic building blocks have been utilized in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and polymers for applications such as organic solar cells. nih.gov The unique properties conferred by fluorine make these systems versatile building blocks in various fields of chemical synthesis. nih.govrsc.org
Role of the Nitro Group in Modulating Aromatic Ring Reactivity
The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of an aromatic ring to which it is attached. numberanalytics.comnumberanalytics.com Through both inductive and resonance effects, the nitro group deactivates the aromatic ring towards electrophilic substitution reactions, making them substantially slower. csbsju.eduresearchgate.net When such reactions do occur, the nitro group acts as a meta-director, guiding incoming electrophiles to the carbon atoms at the meta position relative to its own. numberanalytics.comcsbsju.edu
Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.commsu.edu This is particularly effective when the nitro group is positioned ortho or para to a leaving group (like a halogen). By stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, the nitro group facilitates the displacement of the leaving group by a nucleophile. msu.edu This dual reactivity makes nitroaromatic compounds crucial intermediates in the synthesis of a wide array of complex organic molecules, including many pharmaceuticals and dyes. numberanalytics.com
Reactivity Profile of the Benzoyl Chloride Functional Group in Electrophilic Acylations
The benzoyl chloride functional group is an acyl chloride, a derivative of a carboxylic acid. It is characterized by a carbonyl group (C=O) bonded to a chlorine atom. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes benzoyl chlorides highly reactive towards nucleophiles. researchgate.net
A primary reaction of benzoyl chlorides is Friedel-Crafts acylation, a type of electrophilic aromatic substitution. chemguide.co.ukchemistrystudent.com In this reaction, the benzoyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. chemguide.co.ukpearson.com This acylium ion then attacks an aromatic ring, leading to the formation of a ketone. chemguide.co.ukdoubtnut.com The reactivity of the benzoyl chloride functional group makes it an excellent acylating agent for introducing a benzoyl moiety onto various substrates, a common strategy in the synthesis of pharmaceuticals and other fine chemicals. chemistrystudent.com
2-Nitro-3,4,5-trifluorobenzoyl chloride as a Key Synthetic Building Block
This compound integrates the distinct reactivities of its constituent functional groups, making it a valuable and specialized building block in organic synthesis. The molecule features a highly reactive acyl chloride group, making it a potent acylating agent. Simultaneously, the aromatic ring is heavily influenced by three fluorine atoms and a nitro group, which are all strongly electron-withdrawing.
This electronic profile makes the aromatic ring highly susceptible to nucleophilic aromatic substitution, where one or more of the fluorine atoms can be displaced by a nucleophile. The nitro group at the 2-position, along with the fluorine at the 4-position, strongly activates the ring for such reactions. The acyl chloride function allows for the facile introduction of the 2-nitro-3,4,5-trifluorobenzoyl moiety into other molecules to form amides, esters, and ketones. This dual reactivity enables chemists to first perform a nucleophilic substitution on the ring and then utilize the acyl chloride, or vice versa, providing significant synthetic flexibility. This makes the compound a useful intermediate in the synthesis of complex, highly functionalized molecules, particularly in the fields of medicinal chemistry and materials science where such substituted aromatic structures are often required. ontosight.ai
Historical Development of Related Fluorinated Benzoyl Chlorides in Research
The field of organofluorine chemistry began in the 19th century. One of the earliest relevant syntheses was performed by Alexander Borodin in 1862, who prepared benzoyl fluoride (B91410) by treating benzoyl chloride with potassium bifluoride, pioneering a halogen exchange (Halex) method. wikipedia.orgjst.go.jp The development of methods to introduce fluorine into aromatic rings was a significant area of research. The Schiemann reaction, discovered in 1927, provided a reliable method for introducing fluorine via the thermal decomposition of diazonium fluoroborates. nih.gov
In the 1930s, nucleophilic halogen exchange using potassium fluoride to replace chlorine on an aromatic ring was reported, which became a cornerstone of industrial fluoroaromatic synthesis. nih.gov The synthesis of more complex, polyfluorinated benzoyl chlorides evolved from these fundamental discoveries. Methods were developed to create polyfluorinated benzoic acids, which could then be converted to the corresponding benzoyl chlorides using standard reagents like thionyl chloride or triphosgene. asianpubs.orgprepchem.comgoogle.com These advancements have made a wide range of fluorinated benzoyl chlorides accessible, enabling their use in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. nih.govresearchgate.net
Data Tables
Table 1: Physical and Chemical Properties of Related Fluorinated Benzoyl Chlorides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,4,5-Trifluorobenzoyl chloride | 88419-56-1 | C₇H₂ClF₃O | 194.54 | Not specified |
| 3,4,5-Trifluorobenzoyl chloride | 177787-26-7 | C₇H₂ClF₃O | 194.54 | 173-174 |
| 2-Nitrobenzoyl chloride | 610-14-0 | C₇H₄ClNO₃ | 185.56 | Not specified |
| This compound | Not readily available | C₇HClF₃NO₃ | 239.53 | Not specified |
Data sourced from references prepchem.comcymitquimica.comnist.govnih.govsigmaaldrich.comscbt.com.
Table 2: Summary of Functional Group Reactivity
| Functional Group | Type of Reaction | Role of the Group | Common Reagents |
| Benzoyl Chloride | Acylation (Electrophilic Substitution) | Electrophile precursor | Alcohols, Amines, Aromatic compounds (with Lewis acid) |
| Nitro Group | Nucleophilic Aromatic Substitution | Ring activator, Stabilizes intermediate | Nucleophiles (e.g., alkoxides, amines) |
| Polyfluorinated Ring | Nucleophilic Aromatic Substitution | Activated substrate | Nucleophiles (e.g., thiols, alkoxides) |
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trifluoro-2-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(9)4(10)5(11)6(2)12(14)15/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWSIWXYNSYACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Nitro 3,4,5 Trifluorobenzoyl Chloride
Precursor Synthesis and Strategic Functionalization
The synthesis of the direct precursor, 2-Nitro-3,4,5-trifluorobenzoic acid, is foundational. This involves starting with a commercially available trifluorinated benzoic acid and introducing a nitro group at a specific position.
The most direct synthetic route to the precursor begins with 3,4,5-Trifluorobenzoic acid. ossila.comsigmaaldrich.comnih.gov This starting material possesses the required trifluorinated benzene (B151609) ring, upon which the nitro group must be selectively introduced. The fluorine atoms significantly influence the reactivity and regiochemistry of subsequent electrophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating strong reaction conditions for functionalization. ossila.com
The introduction of the nitro group onto the 3,4,5-trifluorobenzoic acid ring is an electrophilic aromatic substitution reaction. Achieving the desired 2-nitro isomer requires careful control over reaction conditions to manage regioselectivity. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho-para directors. The combined influence of these substituents makes the prediction of the major product complex.
Nitration is typically carried out using a mixture of a strong acid, such as concentrated sulfuric acid, and a nitrating agent like fuming nitric acid. chemicalbook.com The reaction conditions, including temperature and reaction time, are critical for optimizing the yield and minimizing the formation of unwanted isomers. For structurally similar compounds like 2,3,4-trifluorobenzoic acid, nitration with fuming nitric acid in the presence of concentrated sulfuric acid at temperatures between 5 to 30°C has been shown to be effective. chemicalbook.com The choice of solvent can also play a crucial role in directing the position of nitration. nih.gov
| Parameter | Condition | Purpose | Reference |
| Nitrating Agent | Fuming Nitric Acid | Source of the electrophile (NO₂⁺) | chemicalbook.com |
| Activating Agent | Concentrated Sulfuric Acid | Promotes the formation of the nitronium ion | chemicalbook.com |
| Temperature | 5 - 30 °C | Controls reaction rate and minimizes side products | chemicalbook.com |
| Solvent | Trifluoroacetic Acid / Acetic Anhydride | Can influence regioselectivity | nih.gov |
Acyl Chlorination Techniques for Benzoic Acid Precursors
Once 2-Nitro-3,4,5-trifluorobenzoic acid is synthesized, the next step is the conversion of the carboxylic acid functional group into a more reactive acyl chloride. This transformation is crucial for enabling subsequent reactions, such as amide or ester formation. Several reagents are available for this purpose, ranging from common laboratory chemicals to more advanced agents.
Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for preparing acyl chlorides from carboxylic acids in a laboratory setting. wikipedia.org
Thionyl Chloride : This reagent is often used in excess and can serve as both the reagent and the solvent. The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. wikipedia.orgreddit.com The reaction is often performed at reflux temperature to ensure completion. nih.govorgsyn.org
Oxalyl Chloride : Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is typically used in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. chemicalbook.comorgsyn.org Its byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are also gaseous, facilitating an easy work-up. pearson.com This reaction is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgchemicalbook.com
Triphosgene, or bis(trichloromethyl) carbonate, is a solid, safer, and more convenient alternative to the highly toxic gaseous phosgene. wikipedia.orgasianpubs.org It is used as a chlorinating agent for converting carboxylic acids to acyl chlorides under mild conditions. nih.gov Triphosgene reactions are typically performed in an inert solvent, and like oxalyl chloride, often require a catalyst. asianpubs.orgnih.gov Its solid nature allows for more precise handling and measurement compared to gaseous or fuming liquid reagents. asianpubs.org
The efficiency of acyl chlorination reactions is highly dependent on the reaction conditions.
Catalysis : N,N-dimethylformamide (DMF) is a widely used catalyst, particularly for reactions involving oxalyl chloride and triphosgene. chemicalbook.comasianpubs.org It reacts with the chlorinating agent to form a Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride. wikipedia.orgnih.gov Other bases, such as pyridine (B92270), can also be used as catalysts or acid scavengers. acs.orggoogle.com
Solvent : The choice of solvent can impact reaction rate and yield. Common solvents include dichloromethane, 1,2-dichloroethane, and chlorobenzene, chosen for their inertness and appropriate boiling points. chemicalbook.comasianpubs.org
Temperature : Reaction temperatures can range from room temperature for milder reagents like oxalyl chloride to elevated temperatures (reflux) for thionyl chloride to drive the reaction to completion. chemicalbook.comresearchgate.net Optimization of temperature is key to achieving a high yield while preventing the degradation of sensitive functional groups. orgsyn.org
The table below summarizes typical conditions for the synthesis of a related compound, 2,3,4,5-tetrafluorobenzoyl chloride, using triphosgene, which illustrates the effects of different catalysts and solvents.
| Catalyst (5 mol %) | Solvent | Temperature (K) | Yield (%) | Reference |
| DMF | 1,2-Dichloroethane | 353 | 95.1 | asianpubs.org |
| DMF | Chlorobenzene | 373 | 96.2 | asianpubs.org |
| Tributylamine | 1,2-Dichloroethane | 353 | 40.2 | asianpubs.org |
| Triethylamine (B128534) | 1,2-Dichloroethane | 353 | 47.7 | asianpubs.org |
| Pyridine | 1,2-Dichloroethane | 353 | 52.8 | asianpubs.org |
Purification Strategies and Isolation Techniques
The isolation and purification of 2-Nitro-3,4,5-trifluorobenzoyl chloride from the reaction mixture are critical steps to ensure the high purity required for its subsequent applications. The choice of purification method is largely dependent on the physical properties of the compound and the nature of the impurities present. For acyl chlorides, which are often susceptible to hydrolysis, purification techniques must be conducted under anhydrous conditions. Common strategies for purifying compounds of this class include distillation under reduced pressure and recrystallization.
Distillation under Reduced Pressure
Given that this compound is a liquid at room temperature, vacuum distillation is a primary method for its purification. This technique is particularly effective for separating the desired product from non-volatile impurities, such as catalysts and by-products from the chlorination of the corresponding carboxylic acid. The process involves heating the crude product under reduced pressure, which lowers its boiling point and prevents thermal decomposition that might occur at atmospheric pressure. The careful control of pressure and temperature allows for the selective vaporization and subsequent condensation of the pure compound.
For analogous compounds like 2,3,4,5-tetrafluorobenzoyl chloride, purification is effectively achieved through rectification under vacuum. google.com This process often follows the removal of any low-boiling-point substances by evaporation. google.com The success of this method for this compound would depend on its thermal stability under the distillation conditions.
Recrystallization
For solid derivatives or if the benzoyl chloride itself is a low-melting solid, recrystallization from an appropriate solvent is a powerful purification technique. This method relies on the differences in solubility between the desired compound and impurities in a given solvent. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For compounds like p-nitrobenzoyl chloride, recrystallization from non-polar solvents such as ligroin or carbon tetrachloride has been reported to yield a product of high purity. orgsyn.org Given the trifluorinated and nitrated aromatic structure of this compound, similar non-polar or moderately polar aprotic solvents could be suitable.
Chromatographic Methods
While less common for the bulk purification of reactive acyl chlorides due to the potential for decomposition on stationary phases, chromatographic techniques could be employed for small-scale purification or for the analysis of purity. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final product. For preparative purposes, column chromatography using an inert stationary phase like silica (B1680970) gel, under anhydrous conditions, might be feasible for separating the target compound from closely related impurities.
The following table summarizes potential purification techniques and relevant parameters based on methods used for structurally similar compounds.
| Purification Technique | Key Parameters | Typical Application | Purity Achieved |
| Vacuum Distillation | Pressure, Temperature | Separation from non-volatile impurities and solvents | >99% |
| Recrystallization | Solvent, Temperature | Removal of soluble impurities from a solid product | High |
| Column Chromatography | Stationary Phase, Eluent | Small-scale purification and separation of isomers | Analytical to high |
It is important to note that after purification, the identity and purity of this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov
Chemical Reactivity and Transformation Pathways of 2 Nitro 3,4,5 Trifluorobenzoyl Chloride
Nucleophilic Acyl Substitution (NAS) Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a two-step mechanism: nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. The reactivity of 2-nitro-3,4,5-trifluorobenzoyl chloride in these reactions is enhanced by the strong inductive and resonance effects of the nitro and fluoro substituents, which increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. stackexchange.com
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. libretexts.org The reaction is typically rapid and exothermic. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. libretexts.org A second equivalent of the amine or a non-nucleophilic base (like triethylamine (B128534) or pyridine) is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org
The general reactions are as follows:
With primary amines: Formation of an N-alkyl or N-aryl amide.
With secondary amines: Formation of an N,N-dialkyl or N,N-diaryl amide.
| Amine (Nucleophile) | Structure | Product Name | Product Structure |
|---|---|---|---|
| Aniline (B41778) (Primary) | C₆H₅NH₂ | N-phenyl-2-nitro-3,4,5-trifluorobenzamide | ![]() |
| Benzylamine (Primary) | C₆H₅CH₂NH₂ | N-benzyl-2-nitro-3,4,5-trifluorobenzamide | ![]() |
| Diethylamine (Secondary) | (CH₃CH₂)₂NH | N,N-diethyl-2-nitro-3,4,5-trifluorobenzamide | ![]() |
| Piperidine (Secondary) | C₅H₁₀NH | (2-Nitro-3,4,5-trifluorophenyl)(piperidin-1-yl)methanone | ![]() |
The reaction of this compound with alcohols or phenols yields the corresponding esters. youtube.com Alcohols are sufficiently nucleophilic to react directly, often in the presence of a base like pyridine (B92270) to scavenge the HCl produced. Phenols, being less nucleophilic than alcohols, may require conversion to their more reactive phenoxide form by using a stronger base, such as sodium hydroxide, to facilitate the reaction.
| Nucleophile | Structure | Product Name | Product Structure |
|---|---|---|---|
| Methanol (Alcohol) | CH₃OH | Methyl 2-nitro-3,4,5-trifluorobenzoate | ![]() |
| Ethanol (Alcohol) | CH₃CH₂OH | Ethyl 2-nitro-3,4,5-trifluorobenzoate | ![]() |
| Phenol | C₆H₅OH | Phenyl 2-nitro-3,4,5-trifluorobenzoate | ![]() |
In a reaction analogous to esterification, this compound reacts with thiols (mercaptans) to produce thioesters. Thiols are strong nucleophiles and readily attack the acyl chloride. The reaction is often carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate anion and to neutralize the HCl byproduct. organic-chemistry.org
| Thiol (Nucleophile) | Structure | Product Name | Product Structure |
|---|---|---|---|
| Ethanethiol | CH₃CH₂SH | S-ethyl 2-nitro-3,4,5-trifluorobenzothioate | ![]() |
| Thiophenol | C₆H₅SH | S-phenyl 2-nitro-3,4,5-trifluorobenzothioate | ![]() |
The efficiency of nucleophilic acyl substitution on this compound is governed by a combination of electronic and steric factors.
Electronic Effects: The aromatic ring is substituted with four powerful electron-withdrawing groups: a nitro group at the 2-position and fluorine atoms at the 3-, 4-, and 5-positions. These groups pull electron density away from the carbonyl carbon, both through inductive (-I) and resonance (-M for the nitro group) effects. This significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles and accelerating the rate-determining step of nucleophilic attack. stackexchange.com
Steric Effects: The nitro group is located at the ortho position relative to the acyl chloride functional group. This proximity can introduce steric hindrance, potentially slowing the reaction rate with bulky nucleophiles. stackexchange.comubaya.ac.id While the carbonyl carbon is sp² hybridized and relatively open to attack, a large, sterically demanding nucleophile may experience repulsive interactions with the ortho-nitro group, thereby decreasing the reaction efficiency compared to a less substituted benzoyl chloride. stackexchange.com For most common nucleophiles (e.g., small primary amines, alcohols), the powerful electronic activation typically outweighs the moderate steric hindrance.
Reduction Chemistry of the Aromatic Nitro Moiety
The nitro group on the aromatic ring is susceptible to reduction, providing a pathway to amino-substituted derivatives. This transformation is a key step in the synthesis of various more complex molecules.
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups to primary amines. This reaction involves treating the this compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net
Catalysts: Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com
Conditions: The reaction is typically carried out in a suitable solvent (e.g., ethanol, ethyl acetate) under a pressurized atmosphere of hydrogen.
Selectivity: A significant advantage of catalytic hydrogenation is its selectivity. Under controlled conditions, the nitro group can be reduced to an amine without affecting the C-F bonds or the acyl chloride group. However, prolonged reaction times or harsh conditions could potentially lead to the reduction of the acyl chloride to an alcohol or hydrodehalogenation (loss of fluorine).
The product of this reaction is 2-amino-3,4,5-trifluorobenzoyl chloride, a valuable synthetic intermediate.
Chemoselective Reductions using Metal Salts or Hydrides
The selective reduction of the nitro group in this compound to an amino group, while preserving the highly reactive benzoyl chloride and the carbon-fluorine bonds, is a significant synthetic challenge. Standard catalytic hydrogenation (e.g., H₂/Pd-C) would likely reduce the benzoyl chloride to an alcohol or cause hydrodefluorination. rsc.org Therefore, chemoselective methods employing metal salts or modified hydrides are required.
Several reagent systems are known to be effective for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities. nih.gov Iron powder in the presence of an acid (Béchamp reduction) or neutral salts like calcium chloride provides a mild and effective method for this transformation. msu.edu The Fe/CaCl₂ system, in particular, utilizes catalytic transfer hydrogenation and is noted for its tolerance of halides, carbonyls, and esters. msu.edu Similarly, tin(II) chloride (SnCl₂) in an acidic medium is a classic reagent for selectively reducing nitroarenes without affecting other reducible groups. rsc.orgmdpi.comrsc.org
The combination of sodium borohydride (B1222165) with transition metal salts has also emerged as a powerful tool for chemoselective reductions. While NaBH₄ alone is generally not effective for reducing nitro groups, its reactivity is significantly enhanced in the presence of salts like nickel(II) acetate (B1210297) or iron(II) chloride (FeCl₂). escholarship.org The NaBH₄-FeCl₂ system has been shown to selectively reduce nitro groups on aromatic rings while leaving ester groups unaffected, a reactivity profile that is highly relevant to the preservation of the benzoyl chloride moiety in the target molecule. core.ac.uknih.govrsc.org These methods offer viable pathways to synthesize 2-Amino-3,4,5-trifluorobenzoyl chloride, a valuable intermediate for further functionalization.
| Reagent System | Typical Conditions | Tolerated Functional Groups | Reference |
|---|---|---|---|
| Fe / CaCl₂ | Ethanol/Water, 60°C | Halides, Carbonyls, Esters, Nitriles | msu.edu |
| SnCl₂ / HCl | Ethanol or Ethyl Acetate | Carbonyls, Esters, Halides | rsc.orgmdpi.com |
| NaBH₄ / FeCl₂ | THF, 25–40°C | Esters, Halides | core.ac.uknih.govrsc.org |
| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN | Carboxylic Acids, Halides | escholarship.org |
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. However, the benzene ring of this compound is exceptionally deactivated towards electrophilic attack. This profound lack of reactivity stems from the cumulative electron-withdrawing effects of the substituents attached to the ring.
The nitro group (-NO₂) is one of the most powerful deactivating groups, withdrawing electron density through both inductive and resonance effects. The benzoyl chloride group (-COCl) is also strongly deactivating via induction and resonance. Furthermore, the three fluorine atoms (-F), while possessing lone pairs, exert a dominant, strongly deactivating inductive effect due to their high electronegativity. The sole remaining hydrogen atom is on a carbon atom (C-6) that is ortho to both the nitro group and a fluorine atom, and meta to the benzoyl chloride group. The combined deactivating influence of these four substituents drastically reduces the nucleophilicity of the aromatic ring, making it highly resistant to attack by common electrophiles (e.g., NO₂⁺, Br⁺, SO₃) used in nitration, halogenation, or sulfonation reactions. Consequently, standard EAS reactions are not considered a viable transformation pathway for this molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic Ring
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comyoutube.com This reaction is facilitated by the presence of strong electron-withdrawing groups (-NO₂ and -COCl) that can stabilize the negative charge of the intermediate Meisenheimer complex. snnu.edu.cn
The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). Aromatization is then restored by the expulsion of a leaving group. In this molecule, the fluorine atoms serve as effective leaving groups.
The regioselectivity of the nucleophilic attack is dictated by the positions of the activating groups. Electron-withdrawing groups provide the greatest stabilization when the negative charge of the Meisenheimer complex is delocalized onto the carbon atoms to which they are attached (the ortho and para positions). stackexchange.comyoutube.com In this compound, the nitro group at C-2 is a powerful activating group. Therefore, substitution is strongly favored at the fluorine atom located at the C-5 position, which is para to the nitro group. Attack at this position allows for the delocalization of the negative charge directly onto the nitro group, providing significant stabilization to the intermediate. mdpi.com Studies on related polyfluoronitrobenzenes, such as pentafluoronitrobenzene, confirm that substitution with a wide range of N-, O-, and S-nucleophiles occurs predominantly at the para-position. nih.gov
| Substrate | Position of -NO₂ Group | Most Reactive Position for SNAr | Reason for Selectivity | Reference |
|---|---|---|---|---|
| Pentafluoronitrobenzene | C-1 | C-4 (para) | Stabilization of Meisenheimer complex by -NO₂ group | nih.gov |
| Octafluorotoluene | N/A (-CF₃ at C-1) | C-4 (para) | Stabilization by -CF₃ group and steric hindrance at ortho positions | organic-chemistry.org |
| This compound | C-2 | C-5 (para) | Strongest stabilization of Meisenheimer complex by para -NO₂ group | stackexchange.commdpi.com |
Metal-Catalyzed Cross-Coupling Reactions
The benzoyl chloride functional group is an excellent electrophile for palladium-catalyzed cross-coupling reactions, allowing for the formation of ketones. The Stille reaction, which couples organotin reagents with organic halides or acyl chlorides, is a prominent example. researchgate.netlibretexts.org In this context, this compound can react with various organostannanes (R-SnBu₃) in the presence of a palladium(0) catalyst to yield the corresponding ketone, 2-Nitro-3,4,5-trifluorophenyl-(R)-ketone. rsc.org
These reactions are generally tolerant of a wide range of functional groups, including nitro groups and aryl fluorides. The reaction proceeds via oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to afford the ketone product and regenerate the catalyst. rsc.org Electron-withdrawing groups on the benzoyl chloride can sometimes accelerate the initial oxidative addition step. libretexts.org Similarly, the Suzuki-Miyaura coupling can be employed, using organoboron reagents (e.g., boronic acids or esters) in place of organostannanes. nsf.govnih.gov These aroylation reactions provide a powerful method for carbon-carbon bond formation at the carbonyl carbon. acs.orgrsc.org
Beyond palladium-catalyzed aroylation at the acyl chloride site, other transition metals, particularly nickel, can mediate carbon-carbon bond formation by activating the C-F bonds of the polyfluorinated ring. ccspublishing.org.cn Nickel-catalyzed cross-coupling reactions have been developed that enable the reductive coupling of polyfluoroarenes with various electrophiles or the direct coupling with organozinc or Grignard reagents. researchgate.netbeilstein-journals.org
For a substrate like this compound, this introduces a question of chemoselectivity. A nickel catalyst could potentially activate a C-F bond for coupling, competing with a palladium catalyst activating the C-Cl bond. The outcome often depends on the specific catalyst system and reaction conditions. In many cases, C-F bond activation is assisted by a directing group ortho to the fluorine. researchgate.net In this molecule, the nitro group could potentially serve such a role for the fluorine at C-3. Such reactions provide an alternative strategy for functionalizing the aromatic core of the molecule, allowing for the introduction of alkyl or aryl groups directly onto the fluorinated ring, which is a challenging transformation via other methods.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentrsc.orgrsc.org
NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of 2-Nitro-3,4,5-trifluorobenzoyl chloride. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's connectivity and electronic environment.
¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the proton at the C6 position. Due to the strong electron-withdrawing effects of the adjacent fluorine atom (at C5) and the meta-positioned nitro group (at C2) and acyl chloride (at C1), this proton would be significantly deshielded, likely appearing as a complex multiplet in the downfield region of the spectrum (δ > 8.0 ppm). The multiplicity would arise from couplings to the three fluorine atoms (³JH-F, ⁴JH-F, and ⁵JH-F).
¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms. The carbonyl carbon of the acyl chloride will be the most downfield signal (typically δ > 160 ppm). The aromatic carbons will appear in the δ 110-160 ppm range. The carbons directly bonded to fluorine (C3, C4, C5) will exhibit large one-bond coupling constants (¹JC-F), while the other carbons will show smaller two- or three-bond couplings (²JC-F, ³JC-F), providing crucial data for signal assignment. The carbon bearing the nitro group (C2) will be significantly influenced by its electron-withdrawing nature.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable. Three distinct signals are expected for the fluorine atoms at the C3, C4, and C5 positions. The chemical shifts are sensitive to the electronic environment; for instance, hexafluorobenzene (B1203771) is often used as a reference standard. colorado.edu The signals would appear as multiplets due to mutual fluorine-fluorine spin-spin coupling (JF-F). The coupling patterns (ortho, meta, and para JF-F couplings) are highly characteristic and essential for confirming the substitution pattern on the aromatic ring.
Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are predicted values based on general principles and data from similar compounds, as direct experimental data is not widely published.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|
| ¹H (H6) | > 8.0 | ddd (triplet of doublets of doublets) due to couplings with F3, F4, and F5 |
| ¹³C (C=O) | > 160 | Multiplet due to couplings with F3, F4 |
| ¹³C (Aromatic) | 110 - 160 | Each signal will be a multiplet due to various C-F couplings (¹JC-F, ²JC-F, ³JC-F) |
| ¹⁹F (F3, F4, F5) | -110 to -170 | Each signal will be a multiplet (e.g., dd) due to ortho and meta F-F couplings |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To overcome the complexities of the 1D spectra, particularly the intricate couplings in the ¹H and ¹⁹F spectra, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): While not highly informative for a molecule with a single proton, it would be used to confirm the absence of proton-proton couplings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment would correlate the C6 signal in the ¹³C spectrum with the H6 signal in the ¹H spectrum, confirming its assignment.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisrsc.orgrsc.org
Mass spectrometry is used to confirm the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, the exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimentally determined value, confirming the elemental composition of C₇HClF₃NO₃. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, resulting in M and M+2 peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profilingrsc.orgrsc.org
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.comnih.gov This technique is invaluable for assessing the purity of the target compound and identifying any synthesis-related impurities, such as starting materials, isomers, or degradation products. researchwithrowan.com The high reactivity of the benzoyl chloride functional group means that care must be taken in the choice of mobile phase and ionization technique, often favoring rapid analysis with non-aqueous, aprotic solvents and techniques like Atmospheric Pressure Chemical Ionization (APCI).
Table 2: Predicted Mass Spectrometry Data for this compound Note: Fragmentation is predicted based on the known behavior of aromatic nitro compounds and acyl chlorides. libretexts.orgyoutube.com
| m/z (for ³⁵Cl isotope) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 239 | [C₇HF₃NO₃Cl]⁺˙ | Molecular Ion [M]⁺˙ |
| 204 | [C₇HF₃NO₃]⁺ | Cl˙ |
| 193 | [C₆HF₃NO]⁺˙ | COCl˙, NO |
| 176 | [C₇HF₃OCl]⁺ | NO₂ |
| 148 | [C₆HF₃Cl]⁺ | CO, NO₂ |
Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). youtube.com For acyl chlorides, the loss of the chlorine radical followed by the loss of carbon monoxide is a characteristic fragmentation route. libretexts.org
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating the final product and quantifying its purity. Given the reactive nature of acyl chlorides, Gas Chromatography (GC) is often employed.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like substituted benzoyl chlorides. google.com A GC-MS system allows for the separation of the target compound from any volatile impurities, with the mass spectrometer providing positive identification of each separated peak. nih.gov The progress of the synthesis reaction can be effectively monitored by taking aliquots from the reaction mixture and analyzing them by GC. google.com
High-Performance Liquid Chromatography (HPLC): While the reactivity of the acyl chloride group can be a challenge, HPLC can be used with non-aqueous reversed-phase conditions for purity analysis. A diode-array detector (DAD) can provide UV-Vis spectra, while coupling to a mass spectrometer (LC-MS) offers superior sensitivity and specificity for impurity profiling. oup.com
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment
No specific HPLC methods for the purity and yield assessment of this compound have been detailed in the available literature. For related compounds, such as other benzoyl chlorides, reversed-phase HPLC is a common technique for purity determination. A typical method would likely involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection. However, without experimental data, specific parameters like the mobile phase gradient, flow rate, and retention time for this compound cannot be provided.
Gas Chromatography (GC) for Volatile By-product and Reaction Monitoring
Specific GC methods for monitoring volatile by-products and reaction progress in the synthesis of this compound are not described in the available research. Gas chromatography is a standard technique for the analysis of volatile and semi-volatile organic compounds, and it is plausible that it could be used to monitor the synthesis of this compound. A method would likely employ a capillary column, such as one with a 5% phenyl polysiloxane stationary phase, and a detector like a flame ionization detector (FID) or a mass spectrometer (MS) for identification of by-products. The high temperatures in the GC injector could potentially lead to the degradation of thermally labile compounds like benzoyl chlorides. agilent.com
X-ray Crystallography for Definitive Solid-State Structure Determination
There are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database or other publicly accessible databases. X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the structures of many substituted benzoyl chlorides have been determined, this specific compound has not been characterized by this method in the available literature.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 2-Nitro-3,4,5-trifluorobenzoyl chloride, DFT calculations are instrumental in predicting its geometry, reactivity, and the pathways it might take during chemical reactions. By modeling the electron density, DFT can provide accurate insights into the molecule's behavior, particularly in complex transformations such as nucleophilic acyl substitution. researchgate.netacs.org For instance, DFT studies on similar benzoyl chloride derivatives have been used to understand reaction kinetics and the influence of substituents on reaction pathways. mdpi.com
Transition State Analysis and Activation Energy Barriers
A critical application of DFT is the mapping of reaction energy profiles, which includes the identification of transition states and the calculation of activation energy barriers. For a reaction involving this compound, such as its reaction with a nucleophile, DFT can model the geometry of the transient, high-energy transition state complex. researchgate.net
The activation energy (Ea), which is the energy difference between the reactants and the transition state, dictates the rate of the reaction. A lower activation energy implies a faster reaction. Computational studies on analogous acyl transfer reactions have shown that DFT can predict these barriers with reasonable accuracy, helping to explain why certain reactions are favored over others. rsc.orglibretexts.org For example, the reaction of acetyl radical with alkyl halides has been studied to determine energy barriers for halogen transfer, providing a framework for how similar calculations could be applied to the reactions of this compound. rsc.org
Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway
| Parameter | Description | Illustrative Value (kJ/mol) |
| ΔE | Overall Reaction Energy | -75 |
| Ea (forward) | Forward Activation Energy | +50 |
| Ea (reverse) | Reverse Activation Energy | +125 |
| ΔE‡ | Transition State Energy | +50 |
Note: This table provides hypothetical data to illustrate the types of parameters obtained from DFT calculations for a reaction involving this compound.
Electronic Structure and Molecular Orbital Analysis
Understanding the electronic landscape of this compound is key to predicting its reactivity. DFT is used to analyze the distribution of electrons and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.netwalisongo.ac.idresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. youtube.com For this compound, the area around the carbonyl carbon is expected to be highly positive, marking it as the primary site for nucleophilic attack, a characteristic feature of acyl chlorides. researchgate.netwalisongo.ac.id
Molecular Dynamics Simulations to Understand Conformation and Dynamics
While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a view of conformational changes, molecular flexibility, and interactions with other molecules, such as solvents. For a molecule like this compound, MD could be used to study the rotational dynamics of the benzoyl group and the influence of the bulky and electronegative substituents on its preferred conformations in different environments. Such simulations are particularly valuable in understanding how the molecule behaves in a biological system or a complex solvent mixture. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and the chemical shifts of nuclei like ¹H, ¹³C, and ¹⁹F are highly sensitive to the electronic environment.
DFT calculations can predict NMR chemical shifts with a high degree of accuracy. nih.govnih.govresearchgate.net For a molecule containing fluorine like this compound, predicting ¹⁹F NMR chemical shifts is particularly useful. figshare.com Computational approaches have been developed that use scaling factors to closely match calculated shifts with experimental values for fluorinated aromatic compounds. nih.govresearchgate.net This predictive power is invaluable for assigning specific signals in an experimental spectrum to the correct atoms in the molecule, especially for complex structures with multiple fluorine atoms. nih.gov
Table 2: Hypothetical Comparison of Experimental and Computationally Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Position | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
| F-3 | -135.2 | -136.0 | -0.8 |
| F-4 | -155.8 | -156.5 | -0.7 |
| F-5 | -142.6 | -141.9 | +0.7 |
Note: This table presents hypothetical data to illustrate the accuracy of DFT-based NMR shift predictions for this compound.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models use molecular descriptors—numerical values that encode structural, physical, or electronic features—to predict the reactivity of new or untested compounds.
For a series of substituted benzoyl chlorides, a QSRR model could be developed to predict their reaction rates in a specific transformation, such as alcoholysis. uni.edu Descriptors could include electronic parameters (like Hammett constants derived from computed atomic charges), steric parameters (like molecular volume), and quantum chemical descriptors (like HOMO/LUMO energies). By establishing a mathematical relationship between these descriptors and observed reaction rates for a known set of compounds, the reactivity of this compound could be predicted. nih.govmdpi.com
Applications in Advanced Organic Synthesis
Synthesis of Pharmaceuticals and Bioactive Molecules
The structural features of 2-Nitro-3,4,5-trifluorobenzoyl chloride make it an important intermediate in the synthesis of a range of pharmaceutical agents and bioactive molecules. The reactivity of the acid chloride function allows for the formation of amides, esters, and ketones, while the nitro and fluoro substituents can be manipulated in subsequent synthetic steps to generate diverse molecular architectures.
Intermediacy in the Synthesis of Antibacterial Quinolonecarboxylic Acids
This compound serves as a key intermediate in the synthesis of potent antibacterial agents, specifically quinolonecarboxylic acids. The general synthetic strategy involves the reaction of the benzoyl chloride with a suitable amine, followed by a series of cyclization and substitution reactions to construct the quinolone core. The nitro group at the 8-position of the quinolone ring has been shown to facilitate nucleophilic aromatic substitution at the C-7 position, allowing for the introduction of various amines to modulate the antibacterial spectrum and potency. nih.gov
A representative synthesis starts with the conversion of a trifluoronitrobenzoic acid to its corresponding acid chloride. This activated intermediate is then reacted with an enamine, such as ethyl 3-(N,N-dimethylamino)acrylate, to form a key acrylate (B77674) derivative. Subsequent reaction with an amine, like cyclopropylamine, followed by intramolecular cyclization, leads to the formation of the core quinolone structure. nih.gov The presence of the nitro group is crucial in this sequence, not only for activating the C-7 position but also for its potential to be reduced to an amino group in later stages, providing another point for molecular diversification.
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| This compound | Ethyl 3-(N,N-dimethylamino)acrylate | Ethyl 3-(N,N-dimethylamino)-2-(2-nitro-3,4,5-trifluorobenzoyl)acrylate | 8-Nitro-fluoroquinolone derivative |
| 8-Nitro-fluoroquinolone intermediate | Substituted amine | - | C-7 substituted 8-nitrofluoroquinolone |
Precursor to Benzoxazine (B1645224) and Thiazolide Derivatives for Anti-Infective Research
The chemical reactivity of this compound makes it a suitable precursor for the synthesis of benzoxazine and thiazolide derivatives, which are classes of compounds investigated for their anti-infective properties. The synthesis of benzoxazinones can be achieved by reacting the benzoyl chloride with an aminophenol. The resulting amide can then undergo intramolecular cyclization to form the benzoxazine ring system. The nitro and fluoro substituents on the aromatic ring can be retained or modified to optimize biological activity. For instance, similar structures like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have been used as precursors for antitubercular benzothiazinones, highlighting the utility of such substituted benzoyl chlorides in synthesizing anti-infective heterocyclic compounds. nih.gov
Similarly, thiazolide derivatives can be synthesized by reacting this compound with a compound containing a thiazolidine (B150603) ring and a reactive amine or thiol group. The resulting amide or thioester linkage connects the nitrated trifluorophenyl moiety to the thiazolidine core. The nitro group in these derivatives can be crucial for their biological activity, as seen in other nitro-containing thiazolides with demonstrated anti-infective potential.
Building Block for Potential Anticancer Agents via Nitro Group Transformation
The this compound scaffold is a valuable building block for the synthesis of potential anticancer agents. The presence of the nitro group is particularly significant, as it can be chemically transformed into other functional groups, leading to a diverse range of derivatives. A key transformation is the reduction of the nitro group to an amine. This amino group can then be further functionalized, for example, by acylation, alkylation, or diazotization, to introduce various substituents that can modulate the anticancer activity of the molecule.
Research has shown that the combination of a thiazolidinone moiety with a nitrophenyl group can lead to compounds with significant cytotoxic effects on tumor cells. nih.gov While not directly using the title compound, the synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones demonstrates the potential of incorporating a nitrophenyl group into a heterocyclic system to achieve anticancer activity. nih.gov The trifluoromethyl group present in this compound is also known to enhance the bioavailability and metabolic stability of drug candidates, making this building block particularly attractive for the design of novel anticancer drugs.
| Starting Material | Transformation | Intermediate | Potential Application |
| This compound derivative | Nitro group reduction | 2-Amino-3,4,5-trifluorobenzoyl derivative | Further functionalization for anticancer drug synthesis |
| 2-Amino-3,4,5-trifluorobenzoyl derivative | Acylation/Alkylation | N-substituted amino derivative | Modulation of anticancer activity |
Development of Modulators for Ion Channel Activity (e.g., CFTR Co-potentiators)
Substituted nitrobenzoic acid derivatives have been identified as modulators of ion channel activity. Notably, 5-nitro-2-(3-phenylpropylamino) benzoate (B1203000) (NPPB) has been reported as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. nih.gov Potentiators are molecules that enhance the function of the CFTR protein, which is defective in individuals with cystic fibrosis.
The structural similarity of 2-Nitro-3,4,5-trifluorobenzoic acid (the parent acid of the title compound) to NPPB suggests that derivatives of this compound could also act as CFTR modulators. The synthesis of such modulators would involve the reaction of the benzoyl chloride with various amines or alcohols to generate a library of amides and esters. The trifluoro substitution pattern on the aromatic ring could influence the potency, selectivity, and pharmacokinetic properties of these potential CFTR co-potentiators.
Synthesis of XIAP Inhibitors
Inhibitors of Apoptosis Proteins (IAPs) are a family of proteins that regulate programmed cell death, and their overexpression is implicated in various cancers. The X-linked inhibitor of apoptosis protein (XIAP) is a key member of this family. Small molecule inhibitors of XIAP are being developed as potential anticancer therapeutics. The synthesis of these inhibitors often involves the use of activated carboxylic acid derivatives to form amide bonds.
While direct synthesis of XIAP inhibitors from this compound is not explicitly documented in the provided search results, the general synthetic strategies for small molecule XIAP inhibitors suggest its potential utility. For instance, the synthesis of polyphenylurea-based XIAP inhibitors involves the reaction of isocyanates with amines. nih.gov The this compound could be converted to the corresponding isocyanate, or used to acylate a diamine precursor, thus incorporating the nitrated trifluorophenyl moiety into the final inhibitor structure. The electronic properties of this moiety could influence the binding affinity of the inhibitor to the BIR2 or BIR3 domains of XIAP.
Role in Agrochemical Development
Fluorinated and nitrated aromatic compounds are important structural motifs in many agrochemicals, including herbicides and pesticides. The presence of fluorine atoms can enhance the biological activity, metabolic stability, and lipophilicity of these compounds, leading to improved efficacy and better crop protection. While specific applications of this compound in agrochemical development are not detailed in the provided search results, a related compound, 2,4,5-Trifluorobenzoyl chloride, is known to be used in the formulation of agrochemicals. chemimpex.com
Formulation of Herbicides and Pesticides with Enhanced Efficacy
Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of diverse products, including pesticides. nih.gov Halogenated derivatives of nitrobenzene (B124822) and related compounds are established starting materials for a variety of agrochemicals. ontosight.ainih.gov The incorporation of fluorine atoms into agrochemicals is a well-known strategy for enhancing their biological activity and stability. The trifluorinated nitrobenzoyl structure of the title compound makes it a promising precursor for new active ingredients in this sector. The reactive acyl chloride handle allows for its integration into more complex molecular structures designed to target specific biological pathways in pests or weeds.
Materials Science Applications
Polymer Synthesis with Tailored Electrical and Optical Properties
Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and unique optical and electrical characteristics. acs.org The synthesis of these materials often involves the polymerization of fluorine-containing monomers. fluorine1.ru this compound could serve as such a monomer or as a modifying agent.
The benzoyl chloride group can react with diols or diamines to form polyesters or polyamides, respectively. The high fluorine content contributed by the 2-nitro-3,4,5-trifluorobenzoyl unit would be expected to impart properties such as:
Improved Thermal and Chemical Stability : The strength of the carbon-fluorine bond enhances the polymer's resistance to heat and chemical attack. paint.org
Low Dielectric Constant : Fluorinated polymers are often used in electronics for their insulating properties. paint.org
Modified Optical Properties : The presence of both fluoro and nitro groups on the aromatic ring can influence the refractive index and other optical behaviors of the resulting polymer.
Development of Advanced Coatings and Adhesives
Fluoropolymers are widely used to create high-performance coatings and adhesives due to their ability to lower surface energy, which imparts water and oil repellency. rsc.orgaps-coatings.com These materials enhance resistance to UV radiation, moisture, chemicals, and dirt. paint.orgresearchgate.net By incorporating this compound into a polymer backbone, it would be possible to develop advanced coatings and adhesives. The fluorinated segments would naturally migrate to the surface, creating a low-friction, non-stick, and highly durable protective layer. paint.org Furthermore, fluorination can improve the adhesion of paints and other coatings to plastic substrates, sometimes eliminating the need for a primer. fts-de.com
Fine Chemical and Specialty Fluorinated Compound Synthesis
As a polysubstituted aromatic compound, this compound is itself a specialty fine chemical. Its primary role in this context is as a reactive intermediate for constructing more complex, high-value fluorinated molecules. acs.org The acyl chloride group provides a reliable reaction site for forming new carbon-carbon or carbon-heteroatom bonds, allowing chemists to introduce the 2-nitro-3,4,5-trifluorophenyl moiety as a building block in the synthesis of pharmaceuticals, agrochemicals, and other performance chemicals. ontosight.ai
Precursor to Dyes and Pigments
Nitroaromatic compounds have historically been foundational in the dye industry. nih.govnih.gov The nitro group acts as a chromophore (a color-bearing group) and can also be chemically reduced to an amino group (-NH₂), which is a common step in the synthesis of many azo dyes. youtube.com Benzoyl chloride and its derivatives are used in the preparation of various dyes and resins. wikipedia.org this compound could therefore be utilized as a precursor in dye synthesis. Its acyl chloride function would allow it to be covalently bonded to other aromatic structures, while the nitro and fluoro groups would influence the final color and properties, such as lightfastness and chemical stability, of the resulting dye or pigment.
Structure Activity Relationship Sar Studies and Rational Derivatization
Systematic Modification of the Acyl Chloride, Nitro, and Fluoro Moieties
The synthetic utility of 2-Nitro-3,4,5-trifluorobenzoyl chloride can be significantly expanded through the systematic modification of its key functional groups. Each site offers a distinct handle for chemical transformation, enabling the generation of a diverse library of derivatives.
The acyl chloride group is the most reactive site, readily undergoing nucleophilic acyl substitution. Reactions with a wide array of nucleophiles such as alcohols, amines, and thiols can produce a corresponding series of esters, amides, and thioesters. This transformation is fundamental in constructing more complex molecules where the benzoyl moiety is linked to other fragments.
The nitro group is a powerful electron-withdrawing group that also presents opportunities for modification. It can be reduced to an amino group, which can then be further functionalized. For instance, the resulting aniline (B41778) derivative can participate in diazotization reactions, amide bond formations, or act as a nucleophile itself.
The fluoro substituents on the aromatic ring are generally the most stable of the functional groups present. However, under specific conditions, they can be susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro and acyl chloride groups activates the ring, making displacement of one or more fluorine atoms possible with potent nucleophiles. The positions of the fluorine atoms (ortho, meta, and para to the acyl chloride) will exhibit differential reactivity based on the electronic and steric environment.
Impact of Substituent Position and Electronic Nature on Reactivity and Derivative Properties
The specific arrangement and electronic nature of the substituents on the benzene (B151609) ring of this compound have a profound impact on its reactivity and the properties of its derivatives.
The nitro group at the 2-position and the fluoro groups at the 3, 4, and 5-positions are strongly electron-withdrawing. This cumulative effect renders the carbonyl carbon of the acyl chloride highly electrophilic, thus enhancing its reactivity towards nucleophiles. This high reactivity is a key feature for its use as a synthetic building block.
In the context of nucleophilic aromatic substitution, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. Consequently, the fluorine atom at the 4-position (para to the nitro group) and, to a lesser extent, the fluorine at the 3-position would be the most likely candidates for substitution by strong nucleophiles. The properties of the resulting derivatives, such as their polarity, solubility, and electronic characteristics, would be significantly altered by the replacement of a fluorine atom with a different functional group.
The table below illustrates the electronic properties of the substituents and their influence on the reactivity of the aromatic ring.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| -COCl | 1 | -I, -M (Electron-withdrawing) | Activates the ring for nucleophilic attack, deactivates for electrophilic attack. |
| -NO₂ | 2 | -I, -M (Strongly electron-withdrawing) | Strongly activates the ring for nucleophilic attack, especially at ortho/para positions. |
| -F | 3 | -I, +M (Strongly inductive withdrawing, weakly mesomeric donating) | Deactivates the ring for electrophilic attack. |
| -F | 4 | -I, +M (Strongly inductive withdrawing, weakly mesomeric donating) | Deactivates the ring for electrophilic attack. |
| -F | 5 | -I, +M (Strongly inductive withdrawing, weakly mesomeric donating) | Deactivates the ring for electrophilic attack. |
Strategies for Designing Derivatives with Enhanced Synthetic Utility
The design of derivatives from this compound with enhanced synthetic utility hinges on strategic modifications that introduce new reactive sites or modulate the existing reactivity.
One key strategy involves the selective transformation of the acyl chloride . By converting it into a less reactive ester or a stable amide, the focus of subsequent reactions can be shifted to the nitro group or the fluoro substituents. This allows for a stepwise functionalization of the molecule.
Another approach is the reduction of the nitro group to an amine. This introduces a versatile nucleophilic and basic center into the molecule, opening up a wide range of derivatization possibilities, including the formation of sulfonamides, ureas, and heterocyclic systems.
Furthermore, selective nucleophilic aromatic substitution of one of the fluorine atoms can be a powerful tool. Introducing a different halogen, a cyano group, or an alkoxy group can provide a new handle for further transformations, such as cross-coupling reactions. The choice of nucleophile and reaction conditions would be critical to achieve regioselectivity.
Correlation between Structural Features and Functional Group Transformations
The inherent structural features of this compound directly correlate with the types of functional group transformations that can be achieved. The pronounced electron-deficient nature of the aromatic ring, a consequence of the multiple electron-withdrawing groups, is the dominant factor governing its chemical behavior.
This electron deficiency greatly facilitates nucleophilic acyl substitution at the carbonyl carbon, making it the most probable initial reaction with a wide variety of nucleophiles. For instance, reaction with primary or secondary amines will readily form the corresponding benzamides.
The same electronic factors are responsible for activating the ring towards nucleophilic aromatic substitution . The likelihood of a fluorine atom being displaced is directly related to its position relative to the strongly activating nitro group.
Conversely, the electron-poor nature of the ring makes electrophilic aromatic substitution highly unfavorable. Any attempts to introduce further substituents via electrophilic pathways would require harsh reaction conditions and would likely result in low yields and poor selectivity.
The reduction of the nitro group is a feasible transformation, but the presence of other reducible groups, such as the acyl chloride under certain conditions, needs to be considered for achieving chemoselectivity.
The following table summarizes the correlation between the compound's structural features and the feasibility of various transformations.
| Structural Feature | Consequence | Favored Transformation | Disfavored Transformation |
| Highly electrophilic acyl chloride | High reactivity towards nucleophiles | Nucleophilic Acyl Substitution | - |
| Electron-deficient aromatic ring | Activation towards nucleophilic attack | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution |
| Presence of a reducible nitro group | Potential for conversion to an amino group | Catalytic Hydrogenation, Metal-mediated reduction | - |
Mechanistic Elucidation of Reactions Involving 2 Nitro 3,4,5 Trifluorobenzoyl Chloride
Detailed Reaction Mechanisms for Nucleophilic Acyl Substitution Pathways
The primary reaction pathway for 2-Nitro-3,4,5-trifluorobenzoyl chloride is nucleophilic acyl substitution, which occurs at the electrophilic carbonyl carbon. The general mechanism for this reaction with a generic nucleophile (Nu-H) proceeds via a two-step, addition-elimination sequence.
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, which is rendered highly electrophilic by the attached oxygen, the chlorine atom, and the strong electron-withdrawing effects of the 2-nitro and 3,4,5-trifluoro substituted phenyl ring. This attack breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Leaving Group Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.
Deprotonation: If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step by a weak base (like the expelled chloride ion or another nucleophile molecule) yields the final product and regenerates the catalyst or neutralizes the system.
The presence of the ortho-nitro group and the fluorine atoms significantly enhances the rate of this reaction compared to unsubstituted benzoyl chloride. These electron-withdrawing groups inductively pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it a more potent target for nucleophiles.
Kinetic studies on the closely related compound, o-nitrobenzoyl chloride, have shown a balance between the addition-elimination mechanism and a possible ionization (SN1-like) pathway, depending on the solvent. researchgate.net However, for the highly activated this compound, the addition-elimination pathway is expected to be dominant due to the extreme electrophilicity of the acyl carbon, which strongly favors the initial nucleophilic addition step.
Investigation of Electron Transfer Processes in Nitro Group Reductions
Single-Electron Transfer (Radical) Pathway: This mechanism involves the sequential addition of single electrons, often mediated by enzymes or reducing metals. asianpubs.org
Step 1: The nitro group accepts a single electron to form a nitro anion radical (Ar-NO₂•⁻).
Step 2: This is followed by protonation and further reduction to a nitroso intermediate (Ar-N=O).
Step 3: The nitroso group accepts another electron to form a hydronitroxide radical.
Step 4: Further reduction and protonation yield an N-hydroxylamino derivative (Ar-NHOH).
Step 5: The final two-electron reduction of the hydroxylamino group, followed by the elimination of water, produces the corresponding amine (Ar-NH₂).
Two-Electron Transfer (Hydride) Pathway: This pathway involves the formal transfer of a hydride ion (H⁻) or two electrons and two protons in concerted or rapid succession. asianpubs.org Flavoenzymes like NAD(P)H:quinone oxidoreductase are known to catalyze such reductions. nih.gov
Step 1: A two-electron reduction of the nitro group directly forms the nitroso intermediate with the elimination of water.
Step 2: A subsequent two-electron reduction converts the nitroso group to the hydroxylamino intermediate.
Step 3: A final two-electron reduction yields the amine product.
For this compound, the strong electron-withdrawing nature of the acyl chloride and fluorine substituents makes the nitro group highly electron-deficient. This facilitates the initial electron transfer step, making the compound a good substrate for nitroreductase enzymes or chemical reducing agents like iron in acidic media or catalytic hydrogenation. asianpubs.orgorgsyn.orgcymitquimica.com
Regioselectivity and Stereoselectivity in Cross-Coupling Reactions
Detailed experimental studies on the regioselectivity and stereoselectivity of cross-coupling reactions involving this compound are not extensively available in the reviewed scientific literature. In principle, the molecule offers several sites for potential cross-coupling, including the acyl chloride C-Cl bond, the aromatic C-F bonds, and the C-NO₂ bond (after reduction). The regioselectivity would be highly dependent on the specific catalyst system (e.g., Palladium, Nickel), ligands, and reaction conditions employed.
Catalytic Cycle Analysis for Metal-Mediated Transformations
A detailed analysis of specific catalytic cycles for metal-mediated transformations of this compound cannot be provided, as specific examples of such reactions are not described in the available literature. A typical palladium-catalyzed cross-coupling at the acyl chloride position would likely involve oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. However, without experimental data, this remains a generalized hypothesis.
Solvent Effects and Reaction Kinetics Studies
Solvent choice plays a critical role in the reaction kinetics of nucleophilic acyl substitution. Studies on the solvolysis of the analog o-nitrobenzoyl chloride in various aqueous alcohol and fluoroalcohol mixtures provide insight into these effects. researchgate.net The reaction rates are sensitive to both the solvent's ionizing power and its nucleophilicity.
The Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is often used to analyze these effects, where l represents the sensitivity to solvent nucleophilicity (NT) and m represents the sensitivity to solvent ionizing power (YCl). For o-nitrobenzoyl chloride in most solvents, the l/m ratio is significantly larger than unity, which is consistent with a bimolecular addition-elimination mechanism where the solvent acts as the nucleophile. researchgate.net However, in highly ionizing but poorly nucleophilic solvents like aqueous fluoroalcohols, the mechanism can shift towards a more ionization-driven pathway. researchgate.net
For this compound, the enhanced electrophilicity of the carbonyl carbon due to the three fluorine atoms would be expected to accelerate the rate of nucleophilic attack. This would likely result in even greater sensitivity to solvent nucleophilicity. In aprotic solvents, hydrogen-bond donor (HBD) solvents can accelerate the reaction by stabilizing the departing chloride ion in the transition state of the elimination step.
The table below, based on data for the analogous o-nitrobenzoyl chloride, illustrates the effect of solvent composition on the reaction rate during solvolysis.
| Solvent Composition (% v/v) | Rate Constant (k x 10-4 s-1) at 25.0 °C |
|---|---|
| 100% Ethanol (EtOH) | 5.58 |
| 90% EtOH | 18.4 |
| 80% EtOH | 31.7 |
| 70% Trifluoroethanol (TFE) | 5.50 |
| 50% TFE | 19.7 |
Data adapted from kinetic studies on the analog o-nitrobenzoyl chloride. researchgate.net
Future Research Directions and Emerging Perspectives
Development of More Sustainable and Green Synthetic Routes
The pursuit of green chemistry principles is paramount in modern chemical synthesis. uniroma1.it Future research will likely focus on developing more environmentally benign methods for the synthesis of 2-Nitro-3,4,5-trifluorobenzoyl chloride and its derivatives, moving away from traditional reagents that pose safety and environmental hazards.
Key areas of development include:
Alternative Chlorinating Agents: Conventional syntheses of acyl chlorides often employ reagents like thionyl chloride or oxalyl chloride, which generate corrosive HCl gas and other toxic byproducts. walisongo.ac.id Research into solid-supported or polymer-bound chlorinating agents could simplify purification and minimize waste. A shift towards catalytic methods that avoid stoichiometric and hazardous reagents is a primary goal.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous materials. researchgate.net Implementing a flow-based synthesis for this compound could allow for better control over reaction parameters and minimize the risks associated with exothermic processes.
Green Solvents: The exploration of greener solvent alternatives to traditional chlorinated or aprotic polar solvents is crucial. This includes investigating the utility of ionic liquids, supercritical fluids, or bio-based solvents that reduce environmental impact and can be recycled.
| Approach | Traditional Method | Potential Green Alternative | Anticipated Benefits |
|---|---|---|---|
| Chlorination | Thionyl Chloride (SOCl₂) | Trichloroisocyanuric acid (TCCA) with a solid acid catalyst researchgate.net | Reduced toxic byproducts, easier handling, potential for catalyst recycling. |
| Reaction Conditions | Batch Processing | Continuous Flow Reactor | Improved safety, higher efficiency, easier scalability. researchgate.net |
| Solvent | Dichloromethane (B109758), Toluene | Ionic Liquids, Cyrene, 2-MeTHF | Reduced volatility, lower toxicity, potential for recyclability. |
Exploration of Novel Catalytic Systems for Challenging Transformations
The reactivity of this compound can be further expanded through the application of novel catalytic systems. Catalysis can offer pathways to new molecules and improve the selectivity and efficiency of known transformations.
Future research directions may involve:
Asymmetric Catalysis: For reactions where the acyl chloride is incorporated into a chiral molecule, the development of enantioselective catalytic methods is a key frontier. Chiral organocatalysts, such as those based on cinchona alkaloids or thiourea (B124793) derivatives, could be employed to control stereochemistry in reactions at a nucleophile reacting with the acyl chloride. nih.govresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis could unlock novel reactivity patterns, potentially involving single-electron transfer processes with the nitroaromatic system or enabling challenging cross-coupling reactions.
Chemoinformatics and Machine Learning for Predictive Synthesis and Application Discovery
Chemoinformatics and machine learning are rapidly becoming indispensable tools in chemical research, capable of processing vast datasets to predict properties and reaction outcomes. nih.govnih.gov Applying these computational approaches to this compound could accelerate discovery.
Potential applications include:
Predictive Synthesis: Machine learning algorithms can be trained on reaction databases to predict the optimal conditions for synthesizing derivatives of this compound, saving time and resources in the lab. mdpi.com
Virtual Screening: By generating virtual libraries of compounds derived from this building block, machine learning models can predict their biological activity (e.g., as enzyme inhibitors) or material properties. nih.govmdpi.com This allows for the prioritization of synthetic targets with the highest probability of success.
QSAR/QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of derivatives with specific biological activities or physical properties, guiding the rational design of new molecules. nih.gov
| Computational Tool | Application Area | Potential Outcome for this compound |
|---|---|---|
| Machine Learning Models | Reaction Optimization | Prediction of optimal catalysts, solvents, and temperatures for derivatization. nih.gov |
| Virtual Libraries & Screening | Drug Discovery | Identification of potential drug candidates derived from the core structure. mdpi.com |
| QSAR/QSPR Analysis | Materials Science | Correlation of structural modifications with desired material properties (e.g., thermal stability). nih.gov |
Advanced Material Integration and Performance Optimization Studies
The high fluorine content and the presence of a nitro group suggest that this compound could serve as a precursor for advanced materials with unique properties.
Areas for future investigation include:
High-Performance Polymers: Incorporation of the trifluoronitrobenzoyl moiety into polymer backbones, such as polyamides or polyesters, could yield materials with enhanced thermal stability, chemical resistance, and specific optical or dielectric properties.
Energetic Materials: The nitro group is a key component of many energetic materials. Research could explore the synthesis of energetic co-crystals or derivatives that leverage the high density and oxygen balance potentially offered by this fluorinated building block. rsc.org
Functional Coatings: The reactivity of the acyl chloride group allows it to be grafted onto surfaces to create functional coatings with properties like hydrophobicity or chemical inertness, conferred by the fluorinated ring.
Discovery of Undiscovered Reactivity Modes and Applications
Beyond its standard role as an acylating agent, the unique electronic nature of this compound may enable novel chemical transformations.
Prospective research could focus on:
Selective Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards nucleophilic attack due to the presence of three fluorine atoms and a nitro group. Future studies could explore the selective and regiocontrolled displacement of one or more fluorine atoms to build complex molecular architectures.
Transformations of the Nitro Group: The nitro group can be reduced to an amine, opening up a vast array of subsequent functionalization chemistries. It can also participate in various cyclization reactions to form heterocyclic systems.
Fragment-Based Discovery: In medicinal chemistry, this compound could serve as a valuable fragment for fragment-based drug discovery (FBDD), where its binding to biological targets could be identified and then optimized to develop potent drug candidates.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of atom and step economy. nih.gov The acyl chloride functionality makes this compound an ideal candidate for incorporation into various MCRs.
Future work could explore its use in:
Ugi and Passerini Reactions: As the acid component (after in situ hydrolysis) or the acylating agent for the intermediate, it could be used in classic isocyanide-based MCRs to rapidly generate libraries of complex amides and esters.
Novel MCRs: Designing new MCRs that specifically leverage the unique reactivity of this compound could lead to the discovery of novel chemical scaffolds with potential applications in pharmaceuticals and materials science. The diverse properties of the nitro group can be exploited to guide regioselective syntheses in one-pot procedures. rsc.org
Q & A
Q. What are the optimal synthetic routes for 2-nitro-3,4,5-trifluorobenzoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation or nitration of benzoyl chloride precursors. Key methods include:
- Thionyl Chloride (SOCl₂) with Catalysts: Using SOCl₂ in dichloromethane (DCM) with N,N-dimethylformamide (DMF) as a catalyst at 0–20°C yields 70–85% product after water washing and filtration. Lower temperatures reduce side reactions like hydrolysis .
- Oxalyl Dichloride ((COCl)₂): Reacting with DMF in DCM at 50°C produces orange/yellow solids (60–75% yield), but prolonged heating risks nitro group decomposition .
Table 1: Comparison of Synthetic Conditions
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| SOCl₂ + DMF | DCM | 0–20 | 1–12 | 70–85 | Minimal side products |
| (COCl)₂ + DMF | DCM | 50 | 4–6 | 60–75 | Risk of nitro degradation |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹⁹F NMR: Identify fluorine environments (e.g., coupling patterns for meta/para substituents) and nitro group deshielding effects .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., exact mass 227.9527 for C₇HCl₂F₃O) and isotopic patterns .
- IR Spectroscopy: Detect carbonyl (C=O stretch ~1770 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) groups .
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Distillation: Remove low-boiling-point solvents (e.g., DCM) under reduced pressure to prevent thermal degradation .
- Recrystallization: Use non-polar solvents (e.g., hexane) to isolate crystalline product while avoiding hydrolysis .
- Chromatography: Flash column chromatography with silica gel and ethyl acetate/hexane eluents resolves nitro-containing byproducts .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectroscopic data for nitro-substituted benzoyl chlorides?
Methodological Answer: Contradictions often arise from solvent effects or impurities. Strategies include:
- Deuterated Solvent Calibration: Use CDCl₃ for NMR to avoid solvent peak interference; compare with NIST reference spectra .
- Isotopic Pattern Analysis: HRMS resolves overlaps (e.g., distinguishing Cl/F isotopes) and validates molecular formulae .
- Cross-Validation: Combine NMR, MS, and elemental analysis to confirm substituent positions and purity .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitutions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing nitro and fluorine groups enhance electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols.
- Steric Hindrance: Ortho-fluorine substituents may slow bulkier nucleophiles (e.g., tert-butanol) due to steric clash .
- Kinetic Studies: Monitor reaction progress via in situ IR or ¹⁹F NMR to quantify activation barriers .
Q. How do competing side reactions (e.g., hydrolysis or denitration) impact synthetic yields, and how can they be mitigated?
Methodological Answer:
- Hydrolysis Control: Use anhydrous solvents (e.g., DCM stored over molecular sieves) and inert atmospheres to minimize water exposure .
- Thermal Stability: Avoid temperatures >50°C during synthesis to prevent nitro group decomposition, as evidenced by color changes (yellow → brown) .
- Additive Screening: Introduce scavengers (e.g., triethylamine) to neutralize HCl byproducts, reducing acid-catalyzed side reactions .
Q. What computational methods are suitable for predicting regioselectivity in derivatives of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic hotspots on the aromatic ring .
- Molecular Dynamics (MD): Simulate solvent effects on transition states during nucleophilic attack .
- Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) for drug design applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



(piperidin-1-yl)methanone+Structure)





